molecular formula C8H7Cl2F B14485272 1-(1,1-Dichloroethyl)-4-fluorobenzene CAS No. 66228-21-5

1-(1,1-Dichloroethyl)-4-fluorobenzene

Cat. No.: B14485272
CAS No.: 66228-21-5
M. Wt: 193.04 g/mol
InChI Key: BPAQEQOFCZHANX-UHFFFAOYSA-N
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Description

1-(1,1-Dichloroethyl)-4-fluorobenzene is a halogenated aromatic compound featuring a fluorobenzene backbone substituted with a 1,1-dichloroethyl group. The molecular formula is C₈H₇Cl₂F, yielding a molecular weight of 205.05 g/mol. The dichloroethyl group may confer unique electronic and steric properties, influencing reactivity compared to analogs with alternative substituents.

Properties

CAS No.

66228-21-5

Molecular Formula

C8H7Cl2F

Molecular Weight

193.04 g/mol

IUPAC Name

1-(1,1-dichloroethyl)-4-fluorobenzene

InChI

InChI=1S/C8H7Cl2F/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3

InChI Key

BPAQEQOFCZHANX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,1-Dichloroethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,1-dichloroethane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst is employed to facilitate the substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(1,1-Dichloroethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The 1,1-dichloroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 1-(1-chloroethyl)-4-fluorobenzene or 1-ethyl-4-fluorobenzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,1-Dichloroethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and agrochemicals.

Mechanism of Action

The mechanism by which 1-(1,1-Dichloroethyl)-4-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing fluorine atom and the dichloroethyl group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

1-(1-Bromoethyl)-4-fluorobenzene (CAS 65130-46-3)

  • Molecular Formula : C₈H₈BrF
  • Molecular Weight : 203.05 g/mol
  • Key Differences : Replaces dichloroethyl with a bromoethyl group. Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability, making this compound more reactive in nucleophilic substitutions (e.g., Suzuki couplings) compared to the dichloroethyl analog .

1-(1,1-Difluoroethyl)-4-nitrobenzene (CAS 32471-55-9)

  • Molecular Formula: C₈H₆F₂NO₂
  • Molecular Weight : 201.14 g/mol
  • Key Differences : Substitutes fluorine for chlorine and introduces a nitro group. The nitro group’s electron-withdrawing nature increases electrophilicity, while difluoroethyl may reduce steric hindrance compared to dichloroethyl .

Dichloromethyl and Cyclopropane Derivatives

1-(Dichloromethyl)-4-fluorobenzene (CAS 108-16-7)

  • Molecular Formula : C₇H₅Cl₂F
  • Molecular Weight : 179.02 g/mol
  • Key Differences: Dichloromethyl substituent (vs.

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene (CAS 1204295-86-2)

  • Molecular Formula : C₁₀H₉F₃
  • Molecular Weight : 186.17 g/mol
  • Key Differences : Cyclopropane ring introduces strain and rigidity, which could stabilize transition states in cycloaddition reactions. Difluoromethyl enhances lipophilicity compared to dichloroethyl .

Extended Alkyl Chain Derivatives

1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (CAS 3312-04-7)

  • Molecular Formula : C₁₆H₁₅ClF₂
  • Molecular Weight : 280.74 g/mol
  • Key Differences : A butyl chain links two fluorophenyl groups, increasing hydrophobicity and steric complexity. The extended alkyl chain may favor applications in liquid crystal or polymer chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
1-(1,1-Dichloroethyl)-4-fluorobenzene C₈H₇Cl₂F 205.05 Dichloroethyl, Fluorine Intermediate for cross-coupling reactions
1-(1-Bromoethyl)-4-fluorobenzene C₈H₈BrF 203.05 Bromoethyl, Fluorine Nucleophilic substitutions
1-(1,1-Difluoroethyl)-4-nitrobenzene C₈H₆F₂NO₂ 201.14 Difluoroethyl, Nitro Electrophilic aromatic substitution
1-(Dichloromethyl)-4-fluorobenzene C₇H₅Cl₂F 179.02 Dichloromethyl, Fluorine Electron-deficient aromatic systems
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene C₁₀H₉F₃ 186.17 Cyclopropane, Difluoromethyl Lipophilic intermediates

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